REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]([CH3:7])[C:4](=[NH:6])[NH2:5].Br[C:9]1[C:10](=O)[CH2:11][CH2:12][C:13]=1[O:14]C.C(=O)([O-])[O-].[K+].[K+].ClCCl>CN(C)C=O>[CH3:2][CH:3]([C:4]1[NH:5][C:10]2[CH2:11][CH2:12][C:13](=[O:14])[C:9]=2[N:6]=1)[CH3:7] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(N)=N)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCC1OC)=O
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 110° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
The white suspension (potassium carbonate) was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse phase chromatography
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NC2=C(N1)CCC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 531 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |